![molecular formula C13H18N2O3S B5612435 (3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol](/img/structure/B5612435.png)
(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol
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Overview
Description
Synthesis Analysis
Research into the synthesis of compounds similar to "(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol" involves multiple steps, including the formation of piperidine rings and the introduction of functional groups. For example, a study by Ojo et al. (2012) details the synthesis of a series of piperidine ring-modified analogues through alkylation and reductive amination processes, providing insights into the methodology that could be applicable for synthesizing our compound of interest (Ojo, 2012).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives have been examined through X-ray diffraction analysis, as highlighted by Kuleshova and Khrustalev (2000). Their study on hydroxy derivatives of hydropyridine reveals the importance of hydrogen bonds in determining the conformation and molecular packing, which is relevant for understanding the structural characteristics of "(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol" (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of piperidine-based compounds includes various transformations, such as nucleophilic substitutions and ring modifications. Spanu, Mannu, and Ulgheri (2014) reported an unexpected reaction of pyridine with acetyl chloride, leading to dihydropyridine and piperidine derivatives, indicating the potential chemical pathways that might be explored with our target compound (Spanu, Mannu, & Ulgheri, 2014).
properties
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(18)5-7-15(8-10(13)16)12(17)9-19-11-4-2-3-6-14-11/h2-4,6,10,16,18H,5,7-9H2,1H3/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVICNHVAOIGR-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)CSC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)CSC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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